molecular formula C19H14FNO2 B14185617 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914384-14-8

1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B14185617
CAS No.: 914384-14-8
M. Wt: 307.3 g/mol
InChI Key: QALJAXWDUURCCI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a fluoro and methoxy substitution on one phenyl ring and a quinoline moiety on the other, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoro-4-methoxybenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated ketones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the quinoline moiety may enhance its ability to intercalate with DNA or inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the quinoline moiety, which may result in different biological activities.

    1-(3-Fluoro-4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: Contains a pyridine ring instead of a quinoline ring, potentially altering its chemical and biological properties.

Uniqueness

The unique combination of the fluoro, methoxy, and quinoline groups in 1-(3-Fluoro-4-methoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one may confer distinct chemical reactivity and biological activity compared to other chalcones.

Properties

CAS No.

914384-14-8

Molecular Formula

C19H14FNO2

Molecular Weight

307.3 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C19H14FNO2/c1-23-19-9-7-15(11-16(19)20)18(22)8-6-13-10-14-4-2-3-5-17(14)21-12-13/h2-12H,1H3

InChI Key

QALJAXWDUURCCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2)F

Origin of Product

United States

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